Gdp mannuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

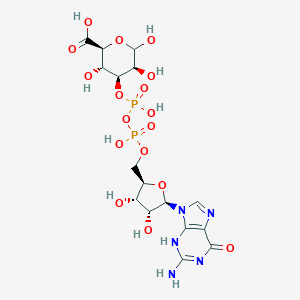

Guanosine diphosphate mannuronate is a nucleotide-sugar oxoanion derived from guanosine diphosphate mannuronic acid. It plays a crucial role in the biosynthesis of alginate, a polysaccharide that is widely used in various industries due to its gelling, viscosifying, and stabilizing properties . Guanosine diphosphate mannuronate is produced through the oxidation of guanosine diphosphate mannose, catalyzed by the enzyme guanosine diphosphate mannose dehydrogenase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Guanosine diphosphate mannuronate is synthesized from guanosine diphosphate mannose through an enzymatic reaction. The key enzyme involved is guanosine diphosphate mannose dehydrogenase, which catalyzes the irreversible double oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate . This reaction typically occurs in the cytosol of bacterial cells, such as Pseudomonas aeruginosa .

Industrial Production Methods: Industrial production of guanosine diphosphate mannuronate involves the cultivation of bacteria capable of producing alginate, such as Pseudomonas and Azotobacter species . These bacteria are grown in controlled environments where they convert substrates like fructose-6-phosphate into guanosine diphosphate mannuronate through a series of enzymatic steps . The guanosine diphosphate mannuronate is then extracted and purified for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Guanosine diphosphate mannuronate primarily undergoes oxidation reactions. The key reaction is the oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate, catalyzed by guanosine diphosphate mannose dehydrogenase . This reaction is crucial for the biosynthesis of alginate.

Common Reagents and Conditions: The oxidation of guanosine diphosphate mannose to guanosine diphosphate mannuronate requires the presence of guanosine diphosphate mannose dehydrogenase and appropriate cofactors such as NAD+ . The reaction typically occurs under physiological conditions within the cytosol of bacterial cells.

Major Products: The major product of the oxidation reaction is guanosine diphosphate mannuronate, which serves as a precursor for the polymerization of alginate .

Aplicaciones Científicas De Investigación

Guanosine diphosphate mannuronate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in the biosynthesis of alginate and its potential as a substrate for enzymatic reactions . In biology, guanosine diphosphate mannuronate is important for understanding the metabolic pathways of bacteria that produce alginate . In medicine, alginate derived from guanosine diphosphate mannuronate is used in wound dressings, drug delivery systems, and tissue engineering . In industry, alginate is utilized in food, cosmetics, and pharmaceuticals for its gelling and stabilizing properties .

Mecanismo De Acción

The mechanism of action of guanosine diphosphate mannuronate involves its role as a substrate in the biosynthesis of alginate. Guanosine diphosphate mannuronate is polymerized by the enzyme alginate synthase to form polymannuronan, which is then modified to produce alginate . This process involves the interaction of guanosine diphosphate mannuronate with various enzymes and cofactors within the bacterial cell .

Comparación Con Compuestos Similares

Guanosine diphosphate mannuronate is similar to other nucleotide-sugars such as guanosine diphosphate mannose and guanosine diphosphate fucose . it is unique in its role as a precursor for alginate biosynthesis . Other similar compounds include guanosine diphosphate glucose and guanosine diphosphate galactose, which are involved in different biosynthetic pathways .

List of Similar Compounds:- Guanosine diphosphate mannose

- Guanosine diphosphate fucose

- Guanosine diphosphate glucose

- Guanosine diphosphate galactose

Propiedades

Número CAS |

10485-25-3 |

|---|---|

Fórmula molecular |

C16H23N5O17P2 |

Peso molecular |

619.3 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |

Clave InChI |

YESDZLSBQGRWKM-KXWLUJSTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

Sinónimos |

Gdp mannuronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.